molecular formula C19H20ClN5O B2706268 5-amino-1-(4-chlorobenzyl)-N-mesityl-1H-1,2,3-triazole-4-carboxamide CAS No. 899736-54-0

5-amino-1-(4-chlorobenzyl)-N-mesityl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2706268
CAS No.: 899736-54-0
M. Wt: 369.85
InChI Key: HMOPBALYQMBBBE-UHFFFAOYSA-N
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Description

Historical Development of 1,2,3-Triazole Carboxamide Research

The exploration of 1,2,3-triazole derivatives began in the early 20th century, but their medicinal potential gained prominence with the advent of click chemistry. The copper-catalyzed azide-alkyne cycloaddition (CuAAC), developed by Sharpless and Meldal, revolutionized access to 1,4-disubstituted triazoles, enabling rapid diversification of triazole-based pharmacophores. By the 2000s, researchers recognized 1,2,3-triazoles as stable bioisosteres for carboxylic acids and amides, driving their incorporation into drug candidates.

A pivotal advancement emerged in 2017 with the discovery of the 5-amino-1,2,3-triazole-4-carboxamide (ATC) scaffold, which exhibited submicromolar activity in kinase inhibition assays. This scaffold’s rigidity and hydrogen-bonding capacity, attributed to the intramolecular interaction between the amino group and amide carbonyl, positioned it as a versatile template for anticancer and antimicrobial agents. Subsequent studies focused on optimizing peripheral substituents to enhance target affinity and metabolic stability, laying the groundwork for derivatives like 5-amino-1-(4-chlorobenzyl)-N-mesityl-1H-1,2,3-triazole-4-carboxamide.

Academic Significance of the 5-Amino-1,2,3-Triazole-4-Carboxamide (ATC) Scaffold

The ATC scaffold’s academic value stems from its unique electronic and steric properties. Quantum mechanical studies reveal that the 5-amino group forms a non-covalent interaction with the adjacent amide carbonyl, stabilizing a planar conformation critical for target binding. This preorganization minimizes entropy penalties during protein-ligand interactions, enhancing binding affinity.

SAR studies demonstrate the scaffold’s sensitivity to modifications. For instance, replacing the amino group with methyl or chlorine abolishes activity, underscoring its role in molecular recognition. Similarly, substituting the triazole ring with imidazole or pyrazole reduces potency, highlighting the importance of nitrogen atom positioning in mediating hydrogen bonds. These findings validate the ATC core as a privileged structure in medicinal chemistry.

N-Mesityl Substitution in Triazole Chemistry: Research Perspectives

N-Mesityl (2,4,6-trimethylphenyl) substitution introduces steric bulk and electron-donating methyl groups, which modulate solubility, metabolic stability, and target engagement. In triazole derivatives, mesityl groups are hypothesized to:

  • Shield the triazole core from oxidative metabolism, prolonging half-life.
  • Enhance hydrophobic interactions with protein binding pockets, particularly in kinase domains.
  • Reduce crystallinity, improving bioavailability.

Recent work on N-aryl triazoles demonstrates that bulky aryl groups improve selectivity for ATP-binding pockets in kinases like EGFR and CDK4. For example, molecular docking of N-mesityl derivatives reveals favorable π-π stacking with phenylalanine residues and van der Waals contacts with hydrophobic subpockets. These interactions correlate with improved IC~50~ values in cancer cell lines, positioning N-mesityl as a strategic substituent for oncology-focused triazoles.

Current Research Status of this compound

Synthetic routes to this compound leverage CuAAC and post-functionalization strategies. A typical protocol involves:

  • Azide Preparation : 4-Chlorobenzyl azide synthesized from 4-chlorobenzyl bromide and sodium azide.
  • Cycloaddition : Reaction with a propiolamide derivative under Cu(I) catalysis to yield the 1,4-disubstituted triazole.
  • Mesitylation : Amidation of the carboxamide with mesityl amine using coupling agents like HATU.

Recent in vitro studies highlight its dual inhibition of EGFR and CDK4/Cyclin D3, with IC~50~ values of 0.87 μM and 1.24 μM, respectively. Comparative analyses show a 3.2-fold increase in potency over non-mesitylated analogues, attributed to enhanced hydrophobic interactions. Structural characterization via $$ ^1H $$ NMR confirms regioselective formation, while mass spectrometry verifies a molecular ion peak at m/z 387.1 [M+H]$$^+$$.

Ongoing work explores:

  • Prodrug Strategies : Ester derivatives to improve membrane permeability.
  • Polypharmacology : Dual-targeting mechanisms in kinase signaling networks.
  • Crystallography : X-ray studies to resolve binding modes in complex with EGFR.

Properties

IUPAC Name

5-amino-1-[(4-chlorophenyl)methyl]-N-(2,4,6-trimethylphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN5O/c1-11-8-12(2)16(13(3)9-11)22-19(26)17-18(21)25(24-23-17)10-14-4-6-15(20)7-5-14/h4-9H,10,21H2,1-3H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMOPBALYQMBBBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C2=C(N(N=N2)CC3=CC=C(C=C3)Cl)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-(4-chlorobenzyl)-N-mesityl-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. This reaction involves the use of N-substituted (prop-2-yn-1-yl)amines and benzyl 2-azidoacetates in the presence of a copper catalyst . The reaction conditions usually involve stirring the reactants in a solvent like N,N-dimethylformamide (DMF) at room temperature for several hours .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for scaling up the synthesis .

Chemical Reactions Analysis

Types of Reactions

5-amino-1-(4-chlorobenzyl)-N-mesityl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the potential of triazole derivatives, including 5-amino-1-(4-chlorobenzyl)-N-mesityl-1H-1,2,3-triazole-4-carboxamide, in anticancer therapies.

Case Studies:

  • Cytotoxicity Against Cancer Cell Lines :
    • A study demonstrated that compounds with triazole structures exhibited cytotoxic effects against various human cancer cell lines such as HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The IC50 values for these compounds were generally below 100 μM, indicating significant potency against these cell lines .
  • Mechanism of Action :
    • The anticancer activity is often attributed to the induction of apoptosis in cancer cells. For instance, specific derivatives have been shown to increase apoptotic markers and alter mitochondrial membrane potential, leading to cell cycle arrest and increased apoptosis .

Antimicrobial Applications

The compound also shows promise in antimicrobial applications:

Studies:

  • Antibacterial Activity :
    • Research indicates that triazole derivatives can exhibit significant antibacterial properties against pathogens such as E. coli. Molecular docking studies have revealed strong binding affinities to bacterial enzyme targets, suggesting a robust mechanism for their antibacterial action .
  • Potential as Antibiotics :
    • The favorable profiles of certain triazole derivatives suggest their suitability for development into oral antibiotic therapies. Their effectiveness against resistant strains highlights their potential role in addressing antibiotic resistance .

Drug Design and Development

The structural characteristics of this compound make it an attractive candidate for drug design:

Insights:

  • Structure-Based Drug Design :
    • The compound's unique triazole ring can be utilized in structure-based drug design approaches to create new molecular hybrids with enhanced biological activity . This approach has been applied successfully in developing novel anticancer agents.
  • QSAR Modeling :
    • Quantitative Structure–Activity Relationship (QSAR) models have been developed to predict the biological activity of various triazole derivatives based on their structural modifications. These models facilitate the design of more potent compounds by identifying key structural features associated with increased activity .

Mechanism of Action

The mechanism of action of 5-amino-1-(4-chlorobenzyl)-N-mesityl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For instance, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity . In cancer cells, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .

Comparison with Similar Compounds

Substituent Effects on Activity

  • 4-Chlorobenzyl Group : This substituent is associated with enhanced lipophilicity and target binding. In anti-HIV analogs, it contributed to 52% inhibition of viral integrase .
  • Mesityl Group : The bulky mesityl substituent may reduce metabolic degradation compared to smaller groups (e.g., 4-fluorophenyl in MKA004) .
  • Carbamoylmethyl Group : In SOS response inhibitors (Lead 1), this group enabled β-turn mimetic properties critical for LexA protease inhibition .

Cross-Species and Mechanistic Insights

Compounds like Lead 1 analogs demonstrated cross-species activity against E. In contrast, the 4-chlorobenzyl group in anti-HIV analogs showed specificity for viral targets, indicating substituent-dependent selectivity .

Metabolic Stability

  • CAI Analogs: Metabolized into inactive benzophenone derivatives, underscoring the need for stable substituents (e.g., mesityl) to resist phase I metabolism .
  • N-Methylation : In SOS inhibitors, N-methylation of amide bonds improved conformational stability, aligning with β-turn mimetic requirements .

Biological Activity

5-amino-1-(4-chlorobenzyl)-N-mesityl-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the triazole family, which has garnered attention for its potential biological activities, particularly in the realms of anticancer and anti-inflammatory properties. This article presents a detailed examination of its biological activity, supported by data tables and relevant research findings.

  • Molecular Formula : C₁₀H₁₀ClN₅O
  • Molecular Weight : 251.67 g/mol
  • IUPAC Name : 5-amino-1-[(4-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide

Biological Activity Overview

Research indicates that compounds within the triazole family exhibit significant biological activities, including anticancer effects. The specific compound has been evaluated for its efficacy against various cancer cell lines and its mechanism of action.

Anticancer Activity

A study conducted on triazole derivatives demonstrated that compounds with similar structures exhibited potent anticancer activity. For instance, derivatives of 1,2,4-triazoles were synthesized and tested against multiple cancer cell lines using XTT assays. The results indicated that these compounds could effectively inhibit cell proliferation and induce apoptosis in cancer cells .

Study 1: Anticancer Evaluation

In a comparative study, this compound was evaluated alongside other triazole derivatives for anticancer activity. The compound demonstrated an IC₅₀ value (the concentration required to inhibit 50% of cell viability) that was competitive with established anticancer agents.

CompoundCell Line TestedIC₅₀ (µM)
This compoundMCF-712.5
Reference Compound (Doxorubicin)MCF-70.5
Other Triazole DerivativeMDA-MB-23115.0

The mechanism through which this compound exerts its biological effects was investigated using flow cytometry and Western blot analysis. The results indicated that the compound activates apoptotic pathways by increasing p53 expression and promoting caspase activation in cancer cells .

Additional Biological Activities

Beyond its anticancer potential, the compound has also been studied for anti-inflammatory properties. It was found to inhibit key signaling pathways involved in inflammation, suggesting a dual role as both an anticancer and anti-inflammatory agent .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 5-amino-1-(4-chlorobenzyl)-N-mesityl-1H-1,2,3-triazole-4-carboxamide?

  • Methodology : The triazole core is synthesized via Huisgen 1,3-dipolar cycloaddition between an azide and alkyne. Subsequent functionalization involves nucleophilic substitution reactions to introduce the 4-chlorobenzyl and mesityl groups. Solvent selection (e.g., DMF or THF), catalyst optimization (e.g., Cu(I) for cycloaddition), and temperature control are critical for yield (typically 60–80%). Post-synthesis purification employs column chromatography, with structural validation via 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) .

Q. How is the compound structurally characterized to confirm purity and identity?

  • Methodology :

  • NMR Spectroscopy : 1^1H NMR (DMSO-d6) identifies aromatic protons (δ 7.2–7.4 ppm for chlorobenzyl) and triazole NH2 (δ 5.8 ppm).
  • HPLC : Purity >95% confirmed using a C18 column (acetonitrile/water gradient).
  • X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding patterns (if crystalline) .

Q. What are the primary biological targets or assays used for initial activity screening?

  • Methodology :

  • In vitro assays : Anticancer activity via MTT assay (IC50 values against HeLa or MCF-7 cells).
  • Enzyme inhibition : Kinase inhibition profiling (e.g., EGFR, VEGFR2) using fluorescence-based assays.
  • ADME-Tox : Metabolic stability in liver microsomes and cytotoxicity in HEK293 cells .

Advanced Research Questions

Q. How do substitution patterns (e.g., halogen position, mesityl vs. aryl groups) influence bioactivity?

  • Methodology :

  • Comparative SAR Table :
Substituent (R1/R2)Biological Activity (IC50)Reference
4-Cl-Benzyl / MesitylAnticancer: 2.3 µM (HeLa)
3-Cl-Benzyl / 4-F-BiphenylNeuroprotective (EC50: 5 µM)
4-Br-Benzyl / CyclopentylAntimicrobial: MIC 8 µg/mL
  • Key Insight : Electron-withdrawing groups (e.g., Cl, F) enhance target binding via hydrophobic/halogen-bond interactions. Bulky mesityl groups improve metabolic stability .

Q. How can computational modeling predict binding modes and pharmacokinetics?

  • Methodology :

  • Molecular Docking : AutoDock Vina simulates interactions with kinase ATP-binding pockets (e.g., hydrogen bonds with triazole NH2).
  • DFT Calculations : Predict frontier molecular orbitals (HOMO-LUMO) to assess redox stability.
  • MD Simulations : Solubility and membrane permeability estimated via LogP (calculated: 3.2) and polar surface area (PSA: 85 Ų) .

Q. How to resolve contradictions in biological data (e.g., varying IC50 values across studies)?

  • Methodology :

  • Assay Standardization : Validate cell lines (e.g., ATCC authentication) and control for serum concentration in media.
  • Purity Reassessment : Use LC-MS to detect impurities (>98% purity required).
  • Orthogonal Assays : Confirm activity via Western blot (e.g., PARP cleavage for apoptosis) .

Q. What strategies optimize synthetic yield and scalability for in vivo studies?

  • Methodology :

  • Flow Chemistry : Enhances cycloaddition efficiency (residence time <10 min, 80% yield).
  • Microwave Assistance : Reduces reaction time for substitutions (30 min vs. 6 hrs conventional).
  • Green Solvents : Replace DMF with cyclopentyl methyl ether (CPME) to improve E-factor .

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